molecular formula C10H8F12O2 B3029824 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane CAS No. 799-34-8

2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane

Cat. No.: B3029824
CAS No.: 799-34-8
M. Wt: 388.15 g/mol
InChI Key: BUSYHRRDAMGPJN-UHFFFAOYSA-N
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Description

2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane (CAS 799-34-8) is a fluorinated epoxide with the molecular formula C₁₀H₈O₂F₁₂ and a molecular weight of 388.15 g/mol . Structurally, it consists of an oxirane (epoxide) ring attached to a dodecafluoroheptyl chain via an ether linkage. The compound’s high fluorine content (12 fluorine atoms) imparts exceptional chemical inertness, hydrophobicity, and thermal stability, making it suitable for applications in fluoropolymer synthesis, surfactants, and hydrophobic coatings .

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F12O2/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)3-23-1-4-2-24-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSYHRRDAMGPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379839
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-34-8
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 799-34-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane typically involves the reaction of heptoxymethyl derivatives with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. Safety measures are crucial due to the reactivity of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties enhance the performance of these materials in various applications .

Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. Its stability and resistance to metabolic degradation make it a valuable tool in drug development and delivery .

Industry: Industrially, the compound is used in the production of high-performance lubricants, coatings, and sealants. Its low surface energy and chemical resistance make it ideal for applications in harsh environments .

Mechanism of Action

The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, leading to increased stability and activity. The pathways involved include the formation of stable complexes with target molecules, resulting in desired chemical or biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and analogous fluorinated epoxides:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Epoxide Groups Key Features
2-(Dodecafluoroheptoxymethyl)oxirane C₁₀H₈O₂F₁₂ 388.15 12 1 Moderate fluorination; single epoxide ideal for surface modifications
2,2'-(Dodecafluorooctane-1,8-diyl)bis(oxirane) C₁₂H₁₀F₁₂O₂ 442.19 12 2 Bifunctional epoxide; longer fluorocarbon chain enhances cross-linking
3-(Perfluorooctyl)-1,2-epoxypropane C₁₁H₅F₁₇O 504.14 17 1 Higher fluorine content; used in ultra-stable polymers
2-[Tetrafluoro-4-(oxiran-2-yl)butyl]oxirane C₈H₈F₄O₂ 228.14 4 2 Shorter fluorinated chain; dual epoxides for low-viscosity resins

Comparison with Non-Fluorinated Epoxides

Non-fluorinated analogs, such as (R)-2-((2-nitrophenoxy)methyl)oxirane (C₉H₉NO₄), lack fluorinated chains and exhibit markedly different properties:

  • Reactivity: The nitro group in (R)-2-((2-nitrophenoxy)methyl)oxirane increases electrophilicity, making it reactive in nucleophilic ring-opening reactions—unlike the fluorine-stabilized target compound .
  • Applications: Non-fluorinated epoxides are often intermediates in pharmaceuticals or adhesives, whereas fluorinated variants prioritize durability in harsh environments .

Research Findings and Industrial Relevance

  • Thermal Stability : Fluorinated epoxides exhibit decomposition temperatures exceeding 250°C, with longer perfluoroalkyl chains (e.g., C₈F₁₇) further enhancing stability .
  • Solubility : The target compound’s shorter fluorocarbon chain (C₇F₁₂) improves solubility in partially fluorinated solvents compared to perfluorooctyl derivatives .
  • Surface Properties: Coatings derived from the target compound demonstrate water contact angles >110°, outperforming non-fluorinated epoxides but slightly lagging behind perfluorooctyl-based systems .

Q & A

Q. What are the standard methodologies for synthesizing 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane, and how do fluorination steps influence reaction efficiency?

Answer: Synthesis typically involves epoxidation of fluorinated precursors or nucleophilic substitution with fluorinated alcohols. Fluorination steps require anhydrous conditions and catalysts like potassium fluoride to enhance reactivity. Reaction efficiency depends on fluorophilicity and steric hindrance from the dodecafluoroheptyl chain. For reproducibility, monitor intermediates via 19F^{19}\text{F} NMR (as in for analogous compounds) and optimize solvent polarity (e.g., using DMF or THF) to stabilize transition states .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the oxirane ring and fluorinated chain. Absence of proton signals near δ 3.0–4.0 ppm (oxirane ring protons) indicates successful substitution.
  • Elemental Analysis : Compare experimental vs. theoretical C/F ratios (e.g., reports elemental analysis for structurally similar epoxides).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns unique to fluorinated compounds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data for fluorinated oxiranes under varying conditions?

Answer: Contradictions often arise from differing DSC (Differential Scanning Calorimetry) protocols or moisture content. To address this:

  • Perform controlled degradation studies under inert (N2_2) and humid atmospheres.
  • Use thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition byproducts (e.g., HF release).
  • Cross-reference with theoretical models (e.g., DFT calculations for bond dissociation energies) to explain anomalies .

Q. How can researchers optimize the compound’s reactivity in ring-opening reactions for polymer applications while minimizing side reactions?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·Et2_2O) or nucleophiles (e.g., amines) to balance reactivity and selectivity.
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to track oxirane ring-opening kinetics.
  • Side Reaction Mitigation : Introduce protective groups to the fluorinated chain or use low-temperature conditions to suppress oligomerization .

Methodological Challenges

Q. What are the best practices for designing experiments to study the environmental persistence of this compound?

Answer:

  • Biodegradation Assays : Use OECD 301F (Ready Biodegradability) protocols with activated sludge. Monitor fluoride ion release via ion chromatography.
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS.
  • Ecotoxicity Models : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential, referencing fluorinated analogs in regulatory frameworks (e.g., ) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s hydrophobicity?

Answer:

  • Experimental Validation : Measure logPP values using shake-flask or HPLC methods. Compare with computational tools (e.g., ACD/Percepta in ).
  • Parameter Refinement : Adjust force fields in molecular dynamics simulations to account for fluorine’s electronegativity and steric effects.
  • Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases in computational models .

Data Presentation and Publication

Q. How should researchers structure methodology sections for studies involving this compound to ensure reproducibility?

Answer:

  • Detailed Synthesis Protocols : Specify equivalents of fluorinating agents, reaction times, and purification steps (e.g., column chromatography with silica gel vs. fluorinated stationary phases).
  • Instrumentation Calibration : Report NMR solvent peaks and MS calibration standards.
  • Safety Data : Include handling precautions for HF byproducts (align with and ) .

Q. What are the key elements of a robust discussion section when reporting contradictory results in fluorinated oxirane research?

Answer:

  • Contextualize Findings : Compare results with prior studies (e.g., ’s NMR data vs. newer fluorinated epoxides).
  • Error Analysis : Discuss potential sources of variability (e.g., trace moisture in reactions).
  • Theoretical Implications : Link discrepancies to electronic effects of fluorine substituents or steric crowding .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Answer:

  • Ventilation : Use fume hoods rated for HF exposure.
  • Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and face shields.
  • Waste Management : Neutralize HF byproducts with calcium carbonate before disposal (per ’s regulatory guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane

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